2,4,6-trimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide
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Overview
Description
2,4,6-TRIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfonamide group, a morpholine ring, and multiple methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the sulfonamide group and the morpholine ring. One common method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(4-morpholinylsulfonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
2,4,6-TRIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]BENZENESULFONAMIDE has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. The morpholine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide: This compound shares a similar core structure but includes a chlorine atom, which may alter its chemical properties and biological activity.
2,4,6-Trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide: Another related compound with a similar structure but different substitution pattern.
Uniqueness
2,4,6-TRIMETHYL-N-[3-(4-MORPHOLINYLSULFONYL)PHENYL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholine ring and the sulfonamide group makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H24N2O5S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H24N2O5S2/c1-14-11-15(2)19(16(3)12-14)27(22,23)20-17-5-4-6-18(13-17)28(24,25)21-7-9-26-10-8-21/h4-6,11-13,20H,7-10H2,1-3H3 |
InChI Key |
HRFSUTAFCXBGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Origin of Product |
United States |
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